1-ethyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine
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Overview
Description
1-ethyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
N-Benzylation: The final step involves the N-benzylation of the benzimidazole derivative using 2-methoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide
- 1-ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
- 1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide
Uniqueness
1-ethyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine is unique due to its benzimidazole core, which imparts distinct biological activities compared to its pyrazole counterparts. The presence of the 2-methoxybenzyl group further enhances its specificity and potency in various applications.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C17H19N3O/c1-3-20-15-10-6-5-9-14(15)19-17(20)18-12-13-8-4-7-11-16(13)21-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
AWACKYBLSACVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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